molecular formula C12H9BrO B8380837 1-(5-Bromonaphthalen-1-yl)ethanone

1-(5-Bromonaphthalen-1-yl)ethanone

Cat. No.: B8380837
M. Wt: 249.10 g/mol
InChI Key: CKVLRTAJCSSPCT-UHFFFAOYSA-N
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Description

1-(5-Bromonaphthalen-1-yl)ethanone is an aromatic ketone featuring a naphthalene ring substituted with a bromine atom at the 5-position and an acetyl group (ethanone) at the 1-position. The naphthalene core provides extended conjugation, influencing its physicochemical properties and reactivity compared to smaller aromatic systems.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(5-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)9-4-2-6-11-10(9)5-3-7-12(11)13/h2-7H,1H3

InChI Key

CKVLRTAJCSSPCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 1-(5-Bromonaphthalen-1-yl)ethanone and analogous brominated ethanones:

Compound Name Molecular Formula Molecular Weight Aromatic System Substituents Key Data Sources
This compound C₁₂H₉BrO* ~257.11* Naphthalene Br (5-position), COCH₃ (1) Inferred
1-(5-Bromo-1-benzothien-3-yl)ethanone C₁₀H₇BrOS 255.13 Benzothiophene Br (5), COCH₃ (3)
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 Phenyl Br (5), OCH₃ (2,4), COCH₃ (1)
1-(5-Bromo-pyridin-3-yl)-ethanone C₇H₆BrNO 200.04 Pyridine Br (5), COCH₃ (3)
1-(5-Bromo-4-methylthiophen-2-yl)ethanone C₇H₇BrOS 219.10* Thiophene Br (5), CH₃ (4), COCH₃ (2)
1-(5-Bromo-2-hydroxyphenyl)ethanone C₈H₇BrO₂ 215.05 Phenyl Br (5), OH (2), COCH₃ (1)

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects : Electron-withdrawing bromine and acetyl groups influence reactivity. For example, methoxy or hydroxyl groups in phenyl derivatives (e.g., ) enhance solubility in polar solvents, whereas thiophene or benzothiophene systems (e.g., ) may exhibit higher electron density.

Physicochemical Properties

  • Melting Points: 1-(5-Bromo-pyridin-3-yl)-ethanone melts at 90°C , while 1-(5-Bromo-2-thienyl)ethanone (CAS 18775-40-1) lacks explicit data but likely has a lower melting point due to reduced ring rigidity compared to naphthalene. The naphthalene derivative is expected to have a higher melting point (>150°C) due to stronger π-π stacking.
  • Solubility: Brominated phenyl ethanones (e.g., ) show moderate solubility in organic solvents like DMSO or chloroform. Thiophene or benzothiophene derivatives (e.g., ) may exhibit better solubility in non-polar solvents due to sulfur’s electron-donating effects.

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